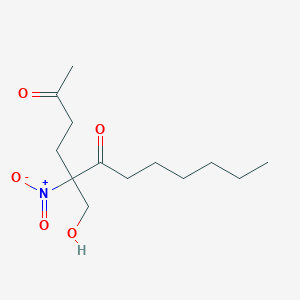![molecular formula C6H8N4O B14389111 (8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol CAS No. 87471-24-7](/img/structure/B14389111.png)
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is a complex organic compound known for its unique structure and significant biological activity This compound is part of the imidazo[4,5-d][1,3]diazepine family, which is characterized by a fused ring system containing both imidazole and diazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the imidazole ring, followed by the construction of the diazepine ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydrogen atoms on the imidazole or diazepine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentostatin: Another imidazo[4,5-d][1,3]diazepine compound known for its antitumor activity.
Deoxycoformycin: A purine nucleoside analog with similar structural features and biological activity.
Uniqueness
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is unique due to its specific hydroxyl group placement and the resulting reactivity
Propriétés
Numéro CAS |
87471-24-7 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(8R)-1,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C6H8N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-4,11H,1H2,(H,7,9)(H,8,10)/t4-/m1/s1 |
Clé InChI |
YFIDCUXYXQUPSM-SCSAIBSYSA-N |
SMILES isomérique |
C1[C@H](C2=C(NC=N1)N=CN2)O |
SMILES canonique |
C1C(C2=C(NC=N1)N=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


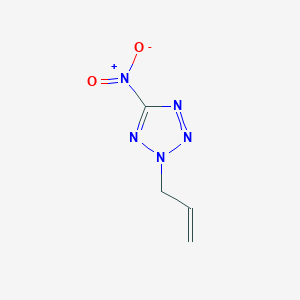


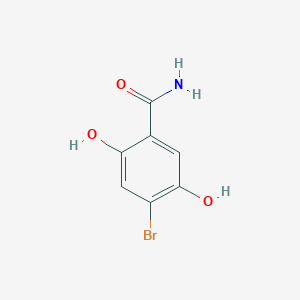
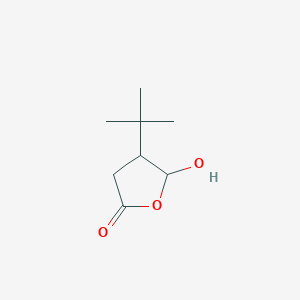
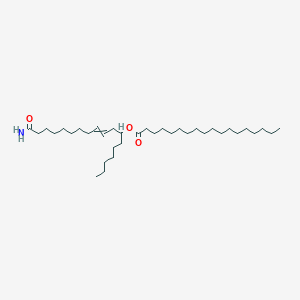
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
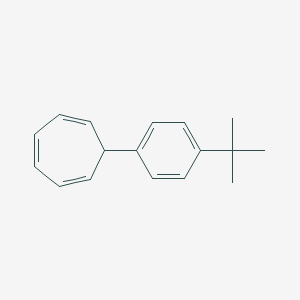

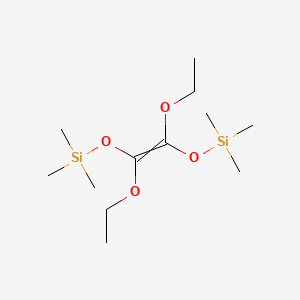
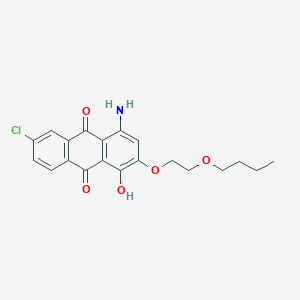

![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
